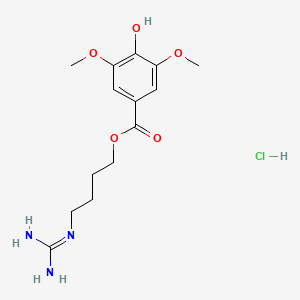

Leonurine hydrochloride

Description

Propriétés

IUPAC Name |

4-(diaminomethylideneamino)butyl 4-hydroxy-3,5-dimethoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O5.ClH/c1-20-10-7-9(8-11(21-2)12(10)18)13(19)22-6-4-3-5-17-14(15)16;/h7-8,18H,3-6H2,1-2H3,(H4,15,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVZIMAVDJZQGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)OCCCCN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676590 | |

| Record name | 4-[(Diaminomethylidene)amino]butyl 4-hydroxy-3,5-dimethoxybenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24735-18-0 | |

| Record name | 4-[(Diaminomethylidene)amino]butyl 4-hydroxy-3,5-dimethoxybenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24735-18-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthesis of Leonurine (B1674737) Hydrochloride

Leonurine, a unique alkaloid primarily isolated from plants of the Leonurus genus (commonly known as motherwort), has garnered significant scientific interest for its broad spectrum of biological activities.[1] This guide provides a comprehensive overview of the discovery, isolation, and chemical synthesis of its hydrochloride salt, a form frequently utilized in research due to its stability and solubility. We will delve into detailed experimental protocols, present quantitative data, and visualize key processes and pathways to support advanced research and development.

Discovery and Isolation of Leonurine

The journey of leonurine began with its initial isolation from the Leonurus plant in 1930.[1][2] However, detailed extraction protocols and structural elucidation were more thoroughly documented decades later.

Early Extraction and Purification Protocols

In 1976, a foundational method for extracting leonurine from dried or fresh leaves of Leonurus was established.[1][2] This multi-step process laid the groundwork for future refinements.

A detailed protocol based on this early methodology is as follows:

-

Initial Extraction: Comminuted dried plants or fresh leaves are extracted in an acidic methanol (B129727) solution (containing 1% HCl) at low temperature using a rotary evaporator.[1][2]

-

Solvent Partitioning: The initial extract is further processed sequentially with hydrochloric acid, diethyl ether, and ethanol (B145695) to partition and isolate different compound classes.[1][2]

-

Chromatographic Purification: The resulting extract is subjected to column chromatography for separation and purification. Alumina and Sephadex G-25 columns are used to isolate the leonurine fraction.[1][2]

-

Final Product: This process yields approximately 50 mg of dried leonurine per kg of plant material.[1][2]

Modern Isolation Techniques

While traditional methods are effective, modern techniques have been developed to enhance the efficiency and purity of leonurine extraction.[1] These methods offer significant improvements in speed and yield.

-

High-Performance Liquid Chromatography (HPLC): Used for both analytical quantification and preparative isolation of leonurine.[1]

-

High-Speed Counter-Current Chromatography (HSCCC): An effective liquid-liquid partition chromatography technique for separating leonurine from crude extracts.[1][2][3] One study using an ethyl acetate-n-butanol-water (3:2:5) solvent system yielded 68 mg of leonurine (96.2% purity) from 2.48 g of crude extract.[3][4]

-

Acidic Ionic Liquid-Based Ultrasonic-Assisted Extraction: This method enhances extraction efficiency, allowing for the acquisition of 0.136‰ of leonurine from dried plant powder within 30 minutes.[1][4]

Chemical Synthesis of Leonurine Hydrochloride

The limited yield from natural sources prompted the development of chemical synthesis routes to enable large-scale production for extensive research and potential clinical use.[1]

Landmark High-Yield Synthesis (1979)

A pivotal, simple, and high-yield synthesis route was developed in 1979, making industrial production feasible.[1][2][5] This method achieves a yield of over 80%.[1][2]

Experimental Protocol for the 1979 Synthesis:

-

Guanidination of 4-Amino-1-butanol: 4-aminobutanol is reacted to form 4-guanidine-1-butanol hydrochloride.[1][2]

-

Condensation Reaction: The 4-guanidine-1-butanol hydrochloride is condensed with syringic acid.[1][2]

-

Catalysis and Solvent: The reaction is catalyzed by dicyclohexylcarbodiimide (B1669883) (DCC) in a solvent mixture of hexamethylphosphotriamide (HMPT) and ether (1:1).[1][2][5]

-

Reaction Conditions: The mixture is reacted at room temperature for 72 hours to yield leonurine.[1][2]

-

Salt Formation: The resulting leonurine base is then treated with hydrochloric acid to form the stable this compound salt.

// Nodes A [label="4-Aminobutanol", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Guanidination", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="4-Guanidino-1-butanol\nHydrochloride", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Syringic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Condensation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Leonurine", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="HCl Treatment", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Leonurine\nHydrochloride", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B -> C; {rank=same; C; D;} C -> E; D -> E; E -> F [label="DCC, HMPT/Ether\n72h, RT\n>80% Yield"]; F -> G -> H; } caption { label = "Workflow of the 1979 high-yield leonurine synthesis."; fontsize = 10; fontname = "Arial"; }

Alternative Synthesis Routes

Other synthetic pathways have also been explored. A seven-step synthesis starting from 3,4,5-trimethoxybenzoic acid has been reported, achieving a final yield of 11.67%.[1][2] Another method begins with eudesmic acid, which is converted to syringic acid, followed by several steps including protection, chlorination, Gabriel synthesis, and final reaction with S-methylisothiourea.[6]

| Parameter | 1979 Synthesis Route | Multi-Step Synthesis Route |

| Starting Materials | 4-Aminobutanol, Syringic Acid | 3,4,5-Trimethoxybenzoic Acid |

| Key Reagents | DCC, HMPT | Not fully specified, multi-step |

| Reported Yield | >80%[1][2] | 11.67%[1][2] |

| Number of Steps | 2 main steps | 7 steps[1][2] |

Biological Activity and Key Signaling Pathways

This compound exhibits a remarkable range of pharmacological effects, including cardioprotective, neuroprotective, anti-inflammatory, and anti-tumor activities.[1][6][7][8][9][10] These effects are mediated through its interaction with several crucial cellular signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is central to cell survival and proliferation. Leonurine has been shown to activate this pathway, leading to:

-

Cardioprotection: It protects cardiac function after myocardial infarction by inhibiting apoptosis through the PI3K/Akt/GSK3β signaling pathway.[9][11]

-

Neuroprotection: Activation of the PI3K/Akt pathway helps reduce oxidative stress and alleviate damage from ischemic brain injury.[12][13]

-

Mitophagy Activation: It protects bone mesenchymal stem cells from oxidative stress by activating mitophagy via the PI3K/Akt/mTOR pathway.[14]

// Nodes Leo [label="Leonurine\nHydrochloride", fillcolor="#FBBC05", fontcolor="#202124", shape=octagon]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; GSK3b [label="GSK3β", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2 [label="Bcl-2\n(Anti-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax [label="Bax\n(Pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; CellSurvival [label="Cell Survival", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Leo -> PI3K [label="Activates", color="#34A853"]; PI3K -> Akt [label="Activates\n(Phosphorylation)", color="#34A853"]; Akt -> GSK3b [label="Inhibits", color="#EA4335", arrowhead=tee]; Akt -> Bcl2 [label="Promotes", color="#34A853"]; Akt -> Bax [label="Inhibits", color="#EA4335", arrowhead=tee]; Bcl2 -> Apoptosis [arrowhead=tee, color="#EA4335"]; Bax -> Apoptosis [color="#EA4335"]; Apoptosis -> CellSurvival [style=invis]; } caption { label = "Leonurine's cardioprotective effect via the PI3K/Akt pathway."; fontsize = 10; fontname = "Arial"; }

NF-κB Signaling Pathway

The NF-κB pathway is a primary regulator of inflammation. Leonurine exerts potent anti-inflammatory effects by inhibiting this pathway.[14][15]

-

It suppresses the phosphorylation of IKKβ and the p65 subunit of NF-κB, preventing its translocation to the nucleus.[15]

-

This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9][14]

// Nodes Stimulus [label="Inflammatory\nStimulus (e.g., LPS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Leo [label="Leonurine\nHydrochloride", fillcolor="#FBBC05", fontcolor="#202124", shape=octagon]; IKK [label="IKKβ", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB (p65)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory\nCytokines (TNF-α, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Stimulus -> IKK [color="#34A853"]; Leo -> IKK [label="Inhibits", color="#EA4335", arrowhead=tee]; IKK -> IkB [label="Phosphorylates &\nDegrades", color="#EA4335"]; IkB -> NFkB [label="Releases", style=dashed]; NFkB -> Nucleus [label="Translocation"]; Nucleus -> Cytokines [label="Gene Transcription"]; Cytokines -> Inflammation; } caption { label = "Leonurine's anti-inflammatory action via NF-κB pathway inhibition."; fontsize = 10; fontname = "Arial"; }

Other Important Pathways

-

AMPK/SREBP1 Signaling: this compound provides a hepatoprotective role against non-alcoholic steatohepatitis by mediating this pathway.[1][11] It also plays a role in its effect against alcoholic liver disease.[13]

-

NO/NOS Pathway: Leonurine offers neuroprotection against ischemic injury by modulating the nitric oxide (NO)/nitric oxide synthase (NOS) pathway, thereby reducing oxidative stress.[16]

Quantitative Pharmacological Data

The biological effects of this compound have been quantified in numerous studies, providing valuable data for assessing its potency and therapeutic window.

| Parameter | Target/Model | Value | Reference |

| IC50 | CYP1A2 Inhibition (competitive) | 18.05 µM | [1][2] |

| IC50 | CYP2D6 Inhibition (competitive) | 15.13 µM | [1][2] |

| IC50 | CYP3A4 Inhibition (non-competitive) | 20.09 µM | [1][2] |

| Oral Bioavailability | In rats | 2.21% | [1] |

| Effective Dose | Cardioprotection in rats (MI model) | 15 mg/kg/day | [11] |

| Effective Dose | Hepatoprotection in mice (NASH model) | 200 mg/kg/day | [11] |

| Effective Concentration | Reversing H₂O₂ injury in human ESCs | 25 and 50 µM | [1][2] |

| Uterine Contraction | In rat-isolated uterus | 0.4 pg/mL | [1] |

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section provides a generalized protocol for a common bioassay used to validate the mechanism of action of leonurine.

Western Blot for Signaling Pathway Analysis

This protocol is used to detect changes in protein phosphorylation (activation) in pathways like PI3K/Akt and NF-κB following treatment with this compound.

-

Cell Culture and Treatment: Culture appropriate cells (e.g., H9c2 cardiomyocytes, microglial cells) to 70-80% confluency. Treat cells with a stimulating agent (e.g., LPS, hypoxia) with or without this compound at various concentrations for a specified time.

-

Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[15][17]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay kit to ensure equal loading.[17]

-

Gel Electrophoresis: Separate 20-50 µg of protein per sample on a 10-15% SDS-PAGE gel.[15][17]

-

Protein Transfer: Electrotransfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[15][17]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-Akt, total-Akt, phospho-p65, total-p65) overnight at 4°C.[15]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[15] Quantify band density to determine relative protein expression.

Conclusion and Future Directions

This compound has transitioned from a natural isolate to a well-characterized compound with significant therapeutic potential. Its discovery and the subsequent development of efficient chemical synthesis routes have been crucial for enabling in-depth pharmacological investigation.[1][18] The elucidation of its mechanisms of action, particularly its modulation of the PI3K/Akt and NF-κB signaling pathways, highlights its promise in treating cardiovascular, neurological, and inflammatory diseases.[9][10]

Despite these advances, challenges such as low oral bioavailability remain.[1][9][10] Future research should focus on structural modifications and novel drug delivery systems to optimize its pharmacokinetic profile.[1][9][10] Continued rigorous preclinical and clinical trials are essential to translate the promising results from the bench to the bedside.[1][18]

References

- 1. Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Natural products in drug discovery and development: Synthesis and medicinal perspective of leonurine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leonurine, an improved synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Leonurine - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. A literature review: mechanisms of antitumor pharmacological action of leonurine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Leonurine, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. dovepress.com [dovepress.com]

- 13. The Hepatoprotective Effect of this compound Against Alcoholic Liver Disease Based on Transcriptomic and Metabolomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Research progress on the role of leonurine in inflammation-related diseases [jms.fudan.edu.cn]

- 15. Leonurine Exerts Antidepressant-Like Effects in the Chronic Mild Stress-Induced Depression Model in Mice by Inhibiting Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Discovery of Leonuri and therapeutical applications: From bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical and physical properties of Leonurine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leonurine hydrochloride, an alkaloid derived from the traditional Chinese herb Leonurus japonicus (Motherwort), has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its multifaceted pharmacological effects, and the underlying molecular mechanisms of action. The information is presented to support researchers, scientists, and drug development professionals in their exploration of this promising bioactive compound. This document includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate a comprehensive understanding of this compound's therapeutic potential.

Chemical and Physical Properties

This compound is the hydrochloride salt of Leonurine, a natural alkaloid. There appears to be some inconsistency in the reported CAS numbers and molecular formulas in commercially available sources, which may be attributed to different salt forms or hydration states. The most commonly cited information is summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 4-(diaminomethylideneamino)butyl 4-hydroxy-3,5-dimethoxybenzoate;hydrochloride | [1] |

| Synonyms | SCM-198, Leonurine HCl | [1] |

| CAS Number | 24735-18-0, 24697-74-3 (may refer to the free base or a different salt form) | [2][3][4][5][6] |

| Molecular Formula | C₁₄H₂₂ClN₃O₅ (hydrochloride)[3][4] C₁₄H₂₁N₃O₅ (free base)[2][7][8][9] | |

| Molecular Weight | 347.80 g/mol (hydrochloride)[4] 311.33 g/mol (free base)[2][7][8][9] | |

| Appearance | White to off-white solid/crystalline powder | [5][8] |

| Melting Point | 193-194 °C (monohydrate)[10] 238 °C[2] | |

| Solubility | Soluble in DMSO (≥31.1 mg/mL)[7] Partially soluble in Ethanol[11][12] Soluble in water (≥3 mg/mL with sonication)[13] | |

| pKa | 7.9 in water (for Leonurine)[10] | |

| Storage | Store at -20°C in a dry, dark place.[2][3][7] Stable for at least one year as supplied.[2] Solutions in DMSO can be stored at -20°C for up to one month.[2] |

Pharmacological Properties and Mechanism of Action

This compound exhibits a broad spectrum of pharmacological activities, including cardioprotective, neuroprotective, anti-inflammatory, and anti-cancer effects.[3][4][6][8] Its therapeutic potential stems from its ability to modulate multiple signaling pathways and cellular processes.

Cardioprotective Effects

This compound has demonstrated significant potential in the treatment of cardiovascular diseases.[4][6] It exerts its cardioprotective effects through several mechanisms:

-

Anti-oxidative Stress : It reduces the production of reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD).[1][4]

-

Anti-inflammatory : this compound inhibits the activation of pro-inflammatory signaling pathways such as NF-κB and MAPK, thereby reducing the expression of inflammatory cytokines.[1][4]

-

Anti-apoptotic : It protects cardiomyocytes from apoptosis by regulating the expression of Bcl-2 family proteins and activating the PI3K/Akt survival pathway.[4][9]

-

Vasodilation : It can induce vasodilation, potentially through the modulation of calcium channels.[4]

Neuroprotective Effects

The neuroprotective properties of this compound are attributed to its potent antioxidant and anti-inflammatory activities, which are crucial in combating the cellular damage observed in neurological disorders.[3] It has been shown to protect against ischemic stroke and brain injury by reducing oxidative stress and inhibiting neuronal apoptosis.[8][11]

Anti-inflammatory Effects

A key aspect of this compound's therapeutic action is its ability to suppress inflammation. It achieves this by inhibiting the activation of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.[4][7] This anti-inflammatory activity is relevant to its efficacy in various conditions, including osteoarthritis and cardiovascular disease.[4][7]

Anti-cancer Activity

Emerging evidence suggests that this compound possesses anti-cancer properties. It can inhibit the proliferation of cancer cells and induce apoptosis, making it a compound of interest in oncology research.[2][6] For instance, it has been shown to induce apoptosis in lung cancer cells through a mitochondria-dependent pathway.[14]

Key Signaling Pathways Modulated by this compound

The pharmacological effects of this compound are mediated through its interaction with several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. This compound has been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of pro-inflammatory genes.[4][7][15]

References

- 1. Assessment of osteoarthritis functional outcomes and intra-articular injection volume in the rat anterior cruciate ligament transection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. Leonurine Exerts Anti-Catabolic and Anti-Apoptotic Effects via Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways in Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. Reduction of Matrix Metallopeptidase 13 and Promotion of Chondrogenesis by Zeel T in Primary Human Osteoarthritic Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Suppresses Inflammatory Responses and Ameliorates Cartilage Degradation in Osteoarthritis via NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Leonurine attenuates angiotensin II-induced cardiac injury and dysfunction via inhibiting MAPK and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Selonsertib Alleviates the Progression of Rat Osteoarthritis: An in vitro and in vivo Study [frontiersin.org]

- 10. Leonurine alleviates acetaminophen-induced acute liver injury by regulating the PI3K/AKT signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Leonurine alleviates doxorubicin-induced myocarditis in mice via MAPK/ERK pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. brd.nci.nih.gov [brd.nci.nih.gov]

- 14. Assessment of Osteoarthritis Functional Outcomes and Intra-Articular Injection Volume in the Rat Anterior Cruciate Ligament Transection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio-rad.com [bio-rad.com]

Leonurine Hydrochloride: A Technical Guide to its Natural Sources, Extraction, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leonurine (B1674737) hydrochloride, an alkaloid with significant therapeutic potential, is the subject of growing interest in the fields of pharmacology and drug development. This technical guide provides an in-depth overview of its primary natural sources, quantitative occurrence, and detailed methodologies for its extraction from plant materials and its chemical synthesis. The document also explores a key signaling pathway modulated by leonurine, offering a comprehensive resource for researchers investigating this promising compound.

Natural Occurrence of Leonurine

Leonurine is a pseudoalkaloid naturally found in various plant species belonging to the Lamiaceae (mint) family. The primary genera known to produce leonurine are Leonurus (Motherwort) and Leonotis (Lion's Tail). While several species within these genera contain leonurine, its concentration can vary significantly between species and even different parts of the same plant.

The most prolific and commercially utilized source of leonurine is Herba Leonuri, the dried aerial parts of Leonurus japonicus.[1][2] In contrast, the presence of leonurine in the European motherwort, Leonurus cardiaca, is often reported to be very low or even undetectable in some samples.[2][3] Similarly, while Leonotis leonurus (Wild Dagga or Lion's Tail) is traditionally associated with psychoactive effects sometimes attributed to leonurine, analytical studies have shown that leonurine content in this species can be negligible.[2]

Quantitative Analysis of Leonurine in Plant Sources

The concentration of leonurine in its natural sources is a critical factor for both traditional herbal preparations and commercial extraction. The following table summarizes the reported quantitative data for leonurine content in various plant species and their parts.

| Plant Species | Plant Part | Leonurine Concentration (% w/w) | Reference |

| Leonurus japonicus | Aerial Parts | 0.001% - 0.104% | [1][2] |

| Leonurus japonicus | Aerial Parts (domestic cultivation) | > 0.1% | [2] |

| Leonurus japonicus | Fruits (Seeds) | Not detected | [2] |

| Leonurus sibiricus | Aerial Parts | 0.079% - 0.423% | |

| Leonurus cardiaca | Aerial Parts | Not detected in some studies | [2] |

| Leonotis leonurus | Aerial Parts | Not detected in some studies | [2] |

Extraction and Isolation from Natural Sources

The extraction of leonurine from plant material, primarily Herba Leonuri, typically involves leveraging its solubility in polar solvents. Various methods have been developed, ranging from traditional solvent extraction to more advanced techniques.

Classical Extraction and Purification Protocol

This protocol is based on the traditional methods of solvent extraction followed by chromatographic purification.

Objective: To extract and isolate leonurine from dried Herba Leonuri.

Materials and Reagents:

-

Dried and powdered Herba Leonuri (aerial parts of Leonurus japonicus)

-

Methanol (B129727) (MeOH)

-

1% Hydrochloric acid (HCl) in Methanol

-

Diethyl ether

-

2% Acetic acid in Methanol

-

Alumina (B75360) for column chromatography

-

Sephadex G-25 for column chromatography

-

Rotary evaporator

-

Chromatography columns

-

Standard laboratory glassware

Methodology:

-

Extraction:

-

Macerate the powdered Herba Leonuri in an acidic methanol solution (1% HCl in MeOH) at a ratio of 1 kg of plant material to 5 L of solvent.

-

Extract the mixture at a low temperature using a rotary evaporator to concentrate the solvent.

-

-

Solvent Partitioning:

-

The concentrated extract is further partitioned sequentially with hydrochloric acid, diethyl ether, and ethanol to remove impurities.

-

-

Column Chromatography:

-

The resulting crude extract is subjected to column chromatography on an alumina column.

-

Elute the column with a gradient of methanol to 2% acetic acid in methanol.

-

Collect the fractions and monitor for the presence of leonurine using an appropriate analytical method (e.g., TLC or HPLC).

-

-

Gel Filtration:

-

Pool the leonurine-containing fractions and further purify them using a Sephadex G-25 column.

-

Elute with an appropriate solvent system.

-

-

Isolation:

-

Combine the purified fractions and evaporate the solvent to yield isolated leonurine.

-

Ultrasonic-Assisted Extraction (UAE) with Acidic Ionic Liquid

This modern protocol offers a more efficient extraction process.

Objective: To rapidly extract leonurine from Herba Leonuri using UAE with an acidic ionic liquid.

Materials and Reagents:

-

Dried and powdered Herba Leonuri

-

1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([HMIM][HSO4])

-

Deionized water

-

Ultrasonic bath

-

Centrifuge

-

Standard laboratory glassware

Methodology:

-

Preparation of Extraction Solvent: Prepare a 1 mol/L aqueous solution of [HMIM][HSO4].

-

Extraction:

-

Mix 1 g of powdered Herba Leonuri with 20 mL of the 1 mol/L [HMIM][HSO4] aqueous solution.

-

Place the mixture in an ultrasonic bath and sonicate for 30 minutes.

-

-

Isolation:

-

Filter the mixture to separate the solid plant material from the liquid extract.

-

The resulting filtrate contains the extracted leonurine. Further purification may be required depending on the desired purity.

-

Caption: General workflow for the extraction and purification of leonurine.

Chemical Synthesis of Leonurine Hydrochloride

The chemical synthesis of leonurine offers an alternative to its extraction from natural sources, allowing for large-scale production and derivatization. Two primary synthetic routes are well-documented.

Synthesis via Condensation of Syringic Acid

This high-yield synthesis involves the condensation of syringic acid with a guanidino-containing compound.[4][5]

Objective: To synthesize leonurine via the condensation of syringic acid and 4-guanidino-1-butanol (B1231319) hydrochloride.

Starting Materials:

-

Syringic acid

-

4-aminobutanol

-

S-methylisothiourea hemisulfate salt

-

Dicyclohexylcarbodiimide (DCC)

-

Hexamethylphosphoramide (HMPA) or a 1:1 HMPA-ether mixture

-

Appropriate solvents and reagents for reaction work-up and purification.

Methodology:

-

Synthesis of 4-guanidino-1-butanol hydrochloride:

-

Convert 4-aminobutanol to 4-guanidino-1-butanol hydrochloride by reacting it with S-methylisothiourea hemisulfate salt.

-

-

Condensation Reaction:

-

In a solution of HMPA or a 1:1 HMPA-ether mixture, dissolve syringic acid and 4-guanidino-1-butanol hydrochloride.

-

Add DCC to the solution to catalyze the condensation reaction.

-

Allow the reaction to proceed at room temperature for approximately 72 hours.

-

-

Work-up and Purification:

-

After the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Purify the filtrate using appropriate techniques (e.g., crystallization or column chromatography) to obtain leonurine.

-

-

Salt Formation:

-

Treat the purified leonurine with hydrochloric acid to form this compound.

-

Caption: Synthesis of leonurine via condensation.

Synthesis from Eudesmic Acid

This multi-step synthesis provides an alternative route starting from eudesmic acid.[6]

Objective: To synthesize leonurine starting from eudesmic acid.

Starting Materials:

-

Eudesmic acid

-

Sulfuric acid

-

Ethyl chloroformate

-

Thionyl chloride (SOCl₂)

-

Tetrahydrofuran (B95107) (THF)

-

Potassium phthalimide (B116566)

-

Hydrazine

-

S-methylisothiourea hemisulfate salt

-

Appropriate solvents and reagents for each step.

Methodology:

-

Formation of Syringic Acid: React eudesmic acid with sulfuric acid to produce syringic acid.

-

Protection and Esterification:

-

Protect the phenolic hydroxyl group of syringic acid with ethyl chloroformate.

-

React the protected syringic acid with thionyl chloride (SOCl₂) and then with 1,4-butanediol (B3395766) in tetrahydrofuran (THF) to yield 4-carboethoxysyringic acid 4-chloro-1-butyl ester.

-

-

Gabriel Synthesis:

-

Convert the chloride to a primary amine via a Gabriel synthesis using potassium phthalimide.

-

-

Hydrazinolysis:

-

Remove the phthalimide protecting group via hydrazinolysis (Ing-Manske procedure) to yield the free amine.

-

-

Guanidinylation:

-

React the resulting amine with S-methylisothiourea hemisulfate salt to form the guanidine (B92328) group, yielding leonurine.

-

-

Salt Formation:

-

Treat the purified leonurine with hydrochloric acid to form this compound.

-

Modulation of Signaling Pathways

This compound exerts its pharmacological effects by modulating various intracellular signaling pathways. One of the key pathways affected is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation.

NF-κB Signaling Pathway Inhibition by Leonurine:

Inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB (a heterodimer of p65 and p50 subunits) to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.

Leonurine has been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα. This action stabilizes the NF-κB/IκBα complex in the cytoplasm, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory mediators.

Caption: Inhibition of the NF-κB signaling pathway by leonurine.

Conclusion

This compound is a natural product with significant and diverse pharmacological activities. This guide has provided a comprehensive overview of its primary natural sources, highlighting the importance of Leonurus japonicus as a key source. Detailed protocols for its extraction and chemical synthesis have been outlined to aid researchers in obtaining this compound for further investigation. Furthermore, the elucidation of its mechanism of action, such as the inhibition of the NF-κB signaling pathway, provides a basis for its therapeutic applications in inflammatory conditions. Continued research into the pharmacology and medicinal chemistry of leonurine is warranted to fully realize its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Leonurus japonicus, Leonurus cardiaca, Leonotis leonurus: a novel HPLC study on the occurrence and content of the pharmacologically active guanidino derivative leonurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Leonurine, an improved synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Leonurine - Wikipedia [en.wikipedia.org]

Leonurine Hydrochloride: A Multifaceted Agent for Cardiovascular Protection

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Leonurine (B1674737) hydrochloride, an active alkaloid derived from Herba Leonuri (Chinese Motherwort), has emerged as a promising therapeutic agent for a spectrum of cardiovascular diseases. Extensive preclinical research demonstrates its potent cardioprotective effects, which are attributed to a diverse range of pharmacological activities, including anti-apoptotic, anti-oxidative, anti-inflammatory, and anti-fibrotic properties. This technical guide synthesizes the current understanding of leonurine's mechanisms of action, focusing on its modulation of critical signaling pathways implicated in cardiovascular pathophysiology. We present quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of the molecular pathways involved to support further research and development in this area.

Core Mechanisms of Cardioprotection

Leonurine hydrochloride exerts its beneficial effects on the cardiovascular system through several interconnected mechanisms. It mitigates cellular damage, reduces pathological remodeling, and improves cardiac function in various models of cardiac injury, including myocardial infarction, ischemia-reperfusion injury, cardiac hypertrophy, and fibrosis.

Anti-Apoptotic Effects

A primary mechanism of leonurine's cardioprotective action is its ability to inhibit cardiomyocyte apoptosis.[1][2][3] Studies have consistently shown that leonurine modulates the expression of key apoptosis-regulating proteins. Specifically, it upregulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while downregulating pro-apoptotic proteins such as Bax and Fas.[4][5][6] This shift in the Bcl-2/Bax ratio is critical for preventing the mitochondrial pathway of apoptosis.[7] Furthermore, leonurine has been shown to reduce the activity of executioner caspases, such as cleaved-caspase-3, a central mediator of apoptosis.[2][8]

Anti-Oxidative Stress

Leonurine is a potent antioxidant that counteracts the detrimental effects of oxidative stress, a key contributor to cardiovascular disease pathogenesis.[4][9] It reduces the production of reactive oxygen species (ROS) by inhibiting the expression and activity of NADPH oxidase 4 (NOX4), a major source of ROS in the heart.[4][10] Concurrently, leonurine enhances the cellular antioxidant defense system by increasing the activity of enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).[4][11] This dual action of inhibiting ROS production and bolstering antioxidant defenses leads to a reduction in lipid peroxidation, as evidenced by decreased levels of malondialdehyde (MDA).[4][7][8]

Anti-Inflammatory Action

Chronic inflammation is a hallmark of many cardiovascular conditions, including atherosclerosis and myocarditis. Leonurine demonstrates significant anti-inflammatory properties by inhibiting the activation of the NF-κB signaling pathway, a central regulator of inflammation.[4][11] By blocking NF-κB, leonurine reduces the expression of various pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines (e.g., MCP-1), and adhesion molecules (e.g., VCAM-1, ICAM-1).[4] This suppression of the inflammatory cascade helps to reduce immune cell infiltration and mitigate tissue damage.[4]

Anti-Fibrotic Effects

Cardiac fibrosis, the excessive deposition of extracellular matrix, leads to cardiac stiffness and dysfunction. Leonurine has been shown to attenuate cardiac fibrosis in models of myocardial infarction and pressure overload.[9][10][12] Its anti-fibrotic action is mediated, in part, by inhibiting the TGF-β/Smad2 signaling pathway.[12][13] By repressing the phosphorylation of Smad2, leonurine can decrease the differentiation of fibroblasts into myofibroblasts and reduce the expression of fibrotic proteins such as α-SMA and collagen.[10][12] Leonurine also inhibits pyroptosis, a pro-inflammatory form of cell death implicated in fibrosis, by reducing the expression of caspase-1 and gasdermin D (GSDMD).[8][12]

Key Signaling Pathways Modulated by Leonurine

Leonurine's diverse biological effects are orchestrated through its interaction with several critical intracellular signaling pathways.

The PI3K/Akt/GSK3β Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that governs cell survival, growth, and apoptosis. Leonurine has been shown to activate this pathway, leading to the phosphorylation and activation of Akt.[2][4][14] Activated Akt, in turn, phosphorylates and inhibits Glycogen Synthase Kinase-3β (GSK3β), further promoting cell survival.[2][4] This pathway is crucial for leonurine's anti-apoptotic effects, as Akt activation leads to the upregulation of Bcl-2 and downregulation of Bax and Caspase-3.[2][4][8] Furthermore, the PI3K/Akt pathway is involved in promoting angiogenesis through the upregulation of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[4][14]

The NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. In the context of cardiovascular disease, stimuli like ROS can activate the p38 MAPK pathway, which in turn activates NF-κB.[4] Activated NF-κB translocates to the nucleus and promotes the transcription of numerous pro-inflammatory genes. Leonurine has been demonstrated to inhibit the activation of p38 MAPK and NF-κB, thereby suppressing the downstream inflammatory cascade.[4]

The TGF-β/Smad2 Pathway

The Transforming Growth Factor-β (TGF-β) pathway is a master regulator of fibrosis. Upon stimulation by factors like isoprenaline (ISO) or TGF-β itself, the TGF-β receptor is activated, leading to the phosphorylation of Smad2.[12][13] Phosphorylated Smad2 then translocates to the nucleus to regulate the transcription of fibrotic genes. This process is also linked to pyroptosis through the activation of Caspase-1 and GSDMD. Leonurine intervenes by inhibiting the phosphorylation of Smad2, thereby blocking the fibrotic and pyroptotic signaling cascade.[12]

References

- 1. Leonurine pretreatment protects the heart from myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leonurine protects cardiac function following acute myocardial infarction through anti‑apoptosis by the PI3K/AKT/GSK3β signaling pathway [pubmed.ncbi.nlm.nih.gov]

- 3. Cardioprotective Mechanism of Leonurine against Myocardial Ischemia through a Liver–Cardiac Crosstalk Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leonurine, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leonurine improves ischemia-induced myocardial injury through antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Herba leonurine attenuates doxorubicin-induced apoptosis in H9c2 cardiac muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Investigation of the protective mechanism of leonurine against acute myocardial ischemia by an integrated metabolomics and network pharmacology strategy [frontiersin.org]

- 10. Frontiers | Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology [frontiersin.org]

- 11. fortunejournals.com [fortunejournals.com]

- 12. Leonurine inhibits cardiomyocyte pyroptosis to attenuate cardiac fibrosis via the TGF-β/Smad2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. ovid.com [ovid.com]

A Technical Guide to the Neuroprotective Effects of Leonurine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leonurine (B1674737) hydrochloride (LH), a potent alkaloid derived from Herba Leonuri (Motherwort), has emerged as a significant candidate in the field of neurotherapeutics.[1][2][3][4] Extensive preclinical research highlights its multifaceted neuroprotective properties, primarily attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic activities.[1][5][6] This document provides a comprehensive technical overview of the mechanisms of action, key signaling pathways, experimental evidence, and methodologies associated with the neuroprotective effects of Leonurine hydrochloride. The information is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel treatments for neurological disorders such as ischemic stroke, Alzheimer's disease, and Parkinson's disease.[7]

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through several interconnected mechanisms that collectively combat the complex pathology of neuronal damage.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and cellular antioxidant defenses, is a primary driver of neuronal injury in many neurological conditions.[2][3] Leonurine has been shown to directly mitigate oxidative stress by reducing ROS and malondialdehyde (MDA) levels while simultaneously enhancing the activity of crucial antioxidant enzymes.[2][8][9]

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a critical factor in the progressive loss of neurons following an ischemic or neurodegenerative insult. Leonurine provides significant neuroprotection by modulating key proteins in the apoptotic cascade. It has been consistently shown to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax, thereby stabilizing mitochondrial function and preventing the release of cell death mediators.[2][4][9][10]

Anti-Inflammatory Action

Neuroinflammation contributes significantly to secondary injury cascades in the brain. Leonurine demonstrates anti-inflammatory properties by inhibiting the activation of key signaling pathways like Nuclear Factor-kappa B (NF-κB), which in turn reduces the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[7][11][12]

Key Signaling Pathways Modulated by this compound

Leonurine's neuroprotective effects are mediated by its influence on specific intracellular signaling pathways.

Nrf-2 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf-2) pathway is a master regulator of the cellular antioxidant response.[8][13] Leonurine activates this pathway, promoting the translocation of Nrf-2 into the nucleus. There, it binds to the Antioxidant Response Element (ARE), leading to the upregulated expression of a suite of protective enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), heme oxygenase-1 (HO-1), and NAD(P)H quinone dehydrogenase 1 (NQO-1).[8][13]

Inhibition of the NO/NOS Pathway

During cerebral ischemia, the overproduction of nitric oxide (NO) by nitric oxide synthase (NOS) enzymes contributes to oxidative stress and neuronal damage.[2][4] Leonurine has been shown to inhibit the expression and activity of both inducible NOS (iNOS) and neuronal NOS (nNOS), thereby reducing excessive NO production and mitigating its cytotoxic effects.[2]

References

- 1. nbinno.com [nbinno.com]

- 2. Leonurine Reduces Oxidative Stress and Provides Neuroprotection against Ischemic Injury via Modulating Oxidative and NO/NOS Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective Effects of Leonurine on Ischemia/Reperfusion-Induced Mitochondrial Dysfunctions in Rat Cerebral Cortex [jstage.jst.go.jp]

- 4. Leonurine Reduces Oxidative Stress and Provides Neuroprotection against Ischemic Injury via Modulating Oxidative and NO/NOS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Natural products in drug discovery and development: Synthesis and medicinal perspective of leonurine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Leonurine Exerts Antidepressant-Like Effects in the Chronic Mild Stress-Induced Depression Model in Mice by Inhibiting Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protective effects of leonurine against ischemic stroke in mice by activating nuclear factor erythroid 2‐related factor 2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Leonurine protects brain injury by increased activities of UCP4, SOD, CAT and Bcl-2, decreased levels of MDA and Bax, and ameliorated ultrastructure of mitochondria in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective effects of leonurine on ischemia/reperfusion-induced mitochondrial dysfunctions in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A literature review: mechanisms of antitumor pharmacological action of leonurine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Leonurine Alleviates Cognitive Dysfunction and Reduces Oxidative Stress by Activating Nrf-2 Pathway in Alzheimer's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Leonurine Hydrochloride: An In Vitro Examination of its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leonurine (B1674737) hydrochloride, an alkaloid derived from Leonurus cardiaca (Motherwort), has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Among these, its potent anti-inflammatory and antioxidative properties are particularly noteworthy.[3][4] This technical guide provides an in-depth analysis of the in vitro anti-inflammatory effects of Leonurine hydrochloride, focusing on its mechanisms of action, summarizing key quantitative data, and detailing the experimental protocols used to elucidate its properties. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.

Quantitative Analysis of Anti-inflammatory Effects

This compound has been shown to dose-dependently inhibit the expression and release of key pro-inflammatory mediators in various in vitro models of inflammation. The data below summarizes its efficacy across different cell types and inflammatory stimuli.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

| Cell Line | Inflammatory Stimulus | Leonurine HCl Conc. | Target Cytokine | % Inhibition / Fold Change | Reference |

|---|---|---|---|---|---|

| BEAS-2B Lung Epithelial | LPS (1 µg/ml) | Various (0-120 µg/ml) | TNF-α, IL-6 | Dose-dependent suppression | [3][5] |

| Rat Chondrocytes | TNF-α | Not specified | IL-6 | Significant suppression | [6] |

| HUVECs | LPS | Concentration-dependent | TNF-α | Significant reduction | [7] |

| Bovine Endometrial Cells | LPS | Not specified | TNF-α, IL-1β | Significant inhibition | [8] |

| H9c2 Cardiomyocytes | LPS | Dose-dependent | Inflammatory markers | Preventable elevation |[9] |

Table 2: Effect of this compound on Inflammatory Enzymes and Mediators

| Cell Line | Inflammatory Stimulus | Leonurine HCl Conc. | Target Molecule | Effect | Reference |

|---|---|---|---|---|---|

| Rat Chondrocytes | TNF-α | Not specified | MMP-1, MMP-3, MMP-13 | Significantly suppressed expression | [6] |

| Rat Chondrocytes | TNF-α | Not specified | ADAMTS-5 | Significantly suppressed expression | [6] |

| Rat Chondrocytes | IL-1β | 5 and 20 µM | MMP-1, MMP-13, ADAMTS-4, ADAMTS-5 | Counteracted IL-1β-induced production | [10] |

| HUVECs | LPS | Concentration-dependent | COX-2, ICAM-1, VCAM-1 | Reduced expression/release | [7] |

| Endometrial Stromal Cells | LPS | Dose-dependent | iNOS, COX-2 | Reduced levels |[1] |

Table 3: Effect of this compound on Oxidative Stress Markers

| Cell Line | Inflammatory Stimulus | Leonurine HCl Conc. | Oxidative Stress Marker | Effect | Reference |

|---|---|---|---|---|---|

| BEAS-2B Lung Epithelial | LPS (1 µg/ml) | Various | ROS, LDH, MDA | Abolished LPS-induced increase | [3][5] |

| BEAS-2B Lung Epithelial | LPS (1 µg/ml) | Various | SOD Activity | Restored/Increased activity | [3][5] |

| H9c2 Cardiomyocytes | LPS | Dose-dependent | Intracellular ROS | Prevented elevation | [9] |

| HUVECs | LPS | Concentration-dependent | Intracellular ROS | Suppressed production |[7] |

Core Mechanisms of Action: Signaling Pathway Modulation

The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key intracellular signaling pathways that regulate the inflammatory response. In vitro studies have consistently demonstrated its inhibitory action on the NF-κB and MAPK pathways, and more recent evidence points to its role in the Nrf2 and NLRP3 inflammasome pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα.[9] This frees NF-κB (specifically the p65 subunit) to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[11]

This compound exerts its anti-inflammatory effect by intervening in this process. It has been shown to inhibit the phosphorylation of both IκBα and the p65 subunit, thereby preventing the degradation of IκBα and blocking the nuclear translocation of p65.[7][9] This effectively shuts down NF-κB-mediated transcription of inflammatory mediators.[12]

Attenuation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, comprising cascades such as ERK, JNK, and p38, is another critical regulator of inflammation.[13] This pathway is activated by various cellular stressors and inflammatory cytokines, leading to the activation of transcription factors like AP-1 (a dimer of cFos and cJun), which also promotes the expression of inflammatory genes.[4]

Studies have revealed that this compound can significantly reduce the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli like IL-1β.[10] By suppressing the activation of these key kinases, this compound prevents the downstream activation of inflammatory transcription factors, contributing to its broad anti-inflammatory profile.[10][13]

Modulation of Nrf2 and NLRP3 Inflammasome Pathways

Beyond NF-κB and MAPK, this compound also engages other crucial pathways. It has been found to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the antioxidant response.[3][5] Activated Nrf2 promotes the expression of cytoprotective enzymes like heme oxygenase-1 (HO-1), which helps to mitigate oxidative stress, a common component of inflammation.[3][7]

Furthermore, this compound has been shown to inhibit the NOD-like receptor protein 3 (NLRP3) inflammasome.[14][15] The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of Caspase-1. Activated Caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their active forms and can induce a form of inflammatory cell death known as pyroptosis by cleaving Gasdermin D (GSDMD).[14][15] this compound inhibits the activation of the NLRP3 inflammasome and subsequent cleavage of Caspase-1 and GSDMD, thereby reducing the release of mature IL-1β and IL-18.[15][16]

Signaling Pathway Diagrams

Caption: Inhibition of NF-κB and MAPK pathways by Leonurine HCl.

Detailed Experimental Protocols

The following section outlines common methodologies employed in vitro to assess the anti-inflammatory properties of this compound.

Cell Culture and Treatment

-

Cell Lines: A variety of cell lines are used depending on the research context. Common examples include:

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment Protocol: Cells are seeded in plates (e.g., 96-well, 24-well, or 6-well plates) and allowed to adhere. They are then pre-treated with various concentrations of this compound for a specified period (e.g., 1-6 hours) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) or a cytokine (e.g., TNF-α or IL-1β) for a further period (e.g., 12-48 hours).[5]

Cell Viability Assay

-

Purpose: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

-

Method (MTT or CCK-8 Assay): After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well.[5] Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan (B1609692) product. The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8 or 570 nm for MTT).[5] Cell viability is expressed as a percentage relative to the untreated control group.

Measurement of Inflammatory Mediators

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Purpose: To quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Protocol: Supernatants from treated cells are collected. Commercially available ELISA kits are used according to the manufacturer's instructions. Briefly, supernatants are added to microplates pre-coated with a capture antibody specific to the target cytokine. After incubation and washing, a detection antibody is added, followed by a substrate solution that produces a colorimetric signal proportional to the amount of cytokine present. The absorbance is read on a microplate reader.

-

-

Griess Assay for Nitric Oxide (NO) Production:

-

Purpose: To measure the production of nitric oxide, a key inflammatory mediator produced by the enzyme iNOS.

-

Protocol: The Griess reagent system is used to measure the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant. An equal volume of supernatant is mixed with the Griess reagent. The mixture is incubated at room temperature, and the absorbance is measured at approximately 540 nm. The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.

-

Gene and Protein Expression Analysis

-

Quantitative Real-Time PCR (qRT-PCR):

-

Purpose: To measure the mRNA expression levels of inflammatory genes (e.g., TNF-α, IL-6, COX-2, iNOS).

-

Protocol: Total RNA is extracted from the treated cells using a suitable kit. The RNA is then reverse-transcribed into complementary DNA (cDNA). The qRT-PCR is performed using the cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green). The relative expression of the target gene is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) used for normalization.

-

-

Western Blotting:

-

Purpose: To detect and quantify the levels of specific proteins, including signaling proteins (e.g., p-p65, p-IκBα, p-ERK) and inflammatory enzymes (e.g., COX-2, iNOS).

-

Protocol: Cells are lysed to extract total protein. Protein concentrations are determined using an assay like the BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is blocked and then incubated with primary antibodies specific to the target proteins. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software, with a loading control (e.g., GAPDH or β-actin) used for normalization.

-

Experimental Workflow Visualization

Caption: Typical workflow for in vitro anti-inflammatory assays.

Conclusion

The in vitro evidence strongly supports the anti-inflammatory potential of this compound. Its ability to dose-dependently suppress the production of a wide array of pro-inflammatory cytokines and mediators is well-documented. The primary mechanisms underlying these effects involve the robust inhibition of the canonical NF-κB and MAPK signaling pathways, which are central to the inflammatory cascade. Furthermore, its capacity to activate the protective Nrf2 pathway and inhibit the NLRP3 inflammasome highlights its multi-faceted approach to dampening inflammation. The detailed protocols and compiled data presented in this guide offer a solid foundation for further research and development of this compound as a promising candidate for treating inflammatory diseases.

References

- 1. Frontiers | Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology [frontiersin.org]

- 2. Research progress on molecular mechanism and future perspectives of leonurine [journal.hep.com.cn]

- 3. Leonurine: A compound with the potential to prevent acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A literature review: mechanisms of antitumor pharmacological action of leonurine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound Suppresses Inflammatory Responses and Ameliorates Cartilage Degradation in Osteoarthritis via NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Leonurine attenuates lipopolysaccharide-induced inflammatory responses in human endothelial cells: involvement of reactive oxygen species and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Leonurine ameliorates the inflammatory responses in lipopolysaccharide-induced endometritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Leonurine alleviates LPS-induced myocarditis through suppressing the NF-кB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Leonurine Exerts Anti-Catabolic and Anti-Apoptotic Effects via Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways in Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Research progress on the role of leonurine in inflammation-related diseases [jms.fudan.edu.cn]

- 12. The anti-inflammatory and antioxidant effects of this compound after lipopolysaccharide challenge in broiler chicks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Leonurine alleviates doxorubicin-induced myocarditis in mice via MAPK/ERK pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Leonurine inhibits cardiomyocyte pyroptosis to attenuate cardiac fibrosis via the TGF-β/Smad2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protective effects of this compound on pyroptosis in premature ovarian insufficiency via regulating NLRP3/GSDMD pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

Leonurine Hydrochloride: A Comprehensive Technical Guide on its Antioxidant Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leonurine (B1674737) hydrochloride (LH), a natural alkaloid primarily isolated from Herba leonuri (Chinese Motherwort), has garnered significant scientific interest for its diverse pharmacological activities, including cardioprotective, anti-inflammatory, and neuroprotective effects.[1][2] A cornerstone of these therapeutic properties is its potent antioxidant activity. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the antioxidant capacity of Leonurine hydrochloride, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The primary mechanism of action involves not only direct radical scavenging but, more significantly, the modulation of crucial intracellular signaling pathways, particularly the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, to bolster endogenous antioxidant defenses.[3][4]

Core Mechanisms of Antioxidant Action

The antioxidant effect of this compound is multifaceted, involving direct interaction with reactive oxygen species (ROS) and the regulation of cellular defense systems.

Direct Radical Scavenging Activity

This compound has demonstrated the ability to directly neutralize various free radicals. In vitro assays have quantified this capacity, showing its effectiveness in scavenging radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), superoxide (B77818) (O₂·⁻), and hydroxyl (·OH) radicals.[5] This direct scavenging contributes to the immediate reduction of oxidative load in a biological system.

Upregulation of the Nrf2 Endogenous Antioxidant Pathway

A primary mechanism of this compound's protective effect is the activation of the Nrf2 signaling pathway.[3][6] Under conditions of oxidative stress, Leonurine promotes the nuclear translocation of Nrf2.[7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of cytoprotective genes. These include enzymes responsible for detoxification and antioxidant defense, such as:

-

NAD(P)H:quinone oxidoreductase 1 (NQO1) [8]

By enhancing the expression of these endogenous antioxidants, this compound strengthens the cell's intrinsic ability to combat oxidative stress.[4]

Modulation of Associated Signaling Pathways

This compound's antioxidant activity is further amplified through its interaction with other critical signaling pathways:

-

PI3K/Akt Pathway: Activation of the PI3K/Akt pathway by Leonurine has been shown to be crucial for its protective effects.[13][14][15] This pathway is involved in cell survival and can lead to the activation of downstream effectors that mitigate oxidative damage and apoptosis.[8][11]

-

MAPK and NF-κB Pathways: Leonurine has been observed to suppress the activation of Mitogen-Activated Protein Kinase (MAPK) pathways (including p38, ERK, and JNK) and the Nuclear Factor kappa B (NF-κB) pathway, particularly under inflammatory or stress conditions.[16][17][18] Since the NF-κB pathway is a key regulator of inflammation and can promote the production of ROS, its inhibition by Leonurine contributes significantly to reducing overall oxidative stress.[7][]

Inhibition of Ferroptosis

Recent evidence indicates that Leonurine can alleviate ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[6] It achieves this by activating the Nrf2 pathway, which in turn upregulates the expression of proteins like Glutathione Peroxidase 4 (GPX4) and the cystine/glutamate antiporter (xCT), both critical for suppressing lipid peroxidation and protecting against ferroptosis.[6]

Quantitative Data on Antioxidant Activity

The following tables summarize quantitative findings from various studies, demonstrating the antioxidant efficacy of this compound across different experimental models.

Table 1: In Vitro Radical Scavenging Activity

| Assay Type | Compound | Effective Concentration (EC50) / % Inhibition | Reference |

|---|---|---|---|

| DPPH Scavenging | Leonurine | 447.78 ± 4.66 µmol/L | [5] |

| ABTS Scavenging | Leonurine | Dose-dependent increase in scavenging | [5] |

| Superoxide (O₂·⁻) Scavenging | Leonurine | Dose-dependent increase in scavenging | [5] |

| Hydroxyl (·OH) Scavenging | Leonurine | Dose-dependent increase in scavenging |[5] |

Table 2: Effects on Cellular Oxidative Stress Markers and Antioxidant Enzymes

| Model System | Stressor | Leonurine Treatment | Outcome | Reference |

|---|---|---|---|---|

| HUVECs | H₂O₂ | 2.5, 5, and 10 µM | Decreased ROS, LDH, MDA; Increased SOD activity | [8][14] |

| PC12 Cells | Oxygen-Glucose Deprivation (OGD) | 100 and 200 µg/mL | Decreased ROS and MDA levels; Increased SOD and GSH activity | [10] |

| BEAS-2B Cells | Lipopolysaccharide (LPS) | Dose-dependent | Decreased ROS, LDH, MDA; Increased SOD activity | [4] |

| APP/PS1 Mice | Alzheimer's Model | Not specified | Decreased ROS and MDA levels; Increased SOD and GSH-Px activity | [12] |

| Cisplatin-treated mice | Cisplatin | Not specified | Prevented MDA level increase and SOD/GSH depletion |[6] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to evaluate the antioxidant activity of this compound.

DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 1 x 10⁻⁴ M). The solution should be freshly made and protected from light.[19]

-

Sample Preparation: Dissolve this compound in methanol or another suitable solvent to create a series of concentrations.

-

Reaction: In a 96-well plate or cuvette, mix 1 mL of the sample solution (or standard/blank) with 2 mL of the methanolic DPPH solution.[19]

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[20]

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The EC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

ABTS Radical Cation Decolorization Assay

This assay assesses the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[21][22]

-

Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol (B145695) to an absorbance of approximately 0.700 ± 0.02 at 734 nm.[22]

-

Sample Preparation: Prepare various concentrations of this compound in the appropriate solvent.

-

Reaction: Add a small volume of the sample solution to a larger volume of the ABTS•+ working solution (e.g., 10 µL of sample to 190 µL of ABTS•+ solution in a 96-well plate).

-

Incubation: Incubate at room temperature for a defined period (e.g., 6-10 minutes).

-

Measurement: Read the absorbance at 734 nm.[22]

-

Calculation: Calculate the percentage of inhibition similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

This protocol provides a general framework for measuring antioxidant activity within a cellular context.

-

Cell Culture: Seed cells (e.g., LO2, HUVECs, BEAS-2B) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.[23]

-

Pre-treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 1-24 hours).

-

Induction of Oxidative Stress: Expose the cells to an oxidative stressor, such as H₂O₂ (e.g., 100-500 µM) or Lipopolysaccharide (LPS), for a defined period.[4][14]

-

Measurement of Oxidative Markers:

-

Reactive Oxygen Species (ROS): Use a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA). After treatment, incubate cells with DCFH-DA, which fluoresces upon oxidation by ROS. Measure fluorescence using a microplate reader or flow cytometer.

-

Malondialdehyde (MDA): Lyse the cells and measure MDA levels, a marker of lipid peroxidation, using a commercial colorimetric assay kit (e.g., Thiobarbituric Acid Reactive Substances - TBARS assay).[12][23]

-

Superoxide Dismutase (SOD) and Glutathione (GSH): Prepare cell lysates and determine the activity of SOD and the levels of GSH using specific commercial assay kits according to the manufacturer's instructions.[12][23]

-

-

Data Analysis: Normalize the results to the protein concentration of the cell lysates. Compare the values from Leonurine-treated groups to the stressed control group to determine the protective effect.

Visualizing the Molecular Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental processes involved in the antioxidant activity of this compound.

Caption: Activation of the Nrf2 signaling pathway by this compound.

Caption: Experimental workflow for assessing cellular antioxidant activity.

Caption: Signaling pathway crosstalk modulated by this compound.

Conclusion and Future Directions

This compound exhibits robust antioxidant properties through a combination of direct radical scavenging and, more importantly, the strategic modulation of key cellular signaling pathways. Its ability to activate the Nrf2/ARE pathway provides a powerful mechanism for enhancing endogenous antioxidant defenses, while its inhibitory effects on pro-inflammatory pathways like NF-κB help to mitigate the sources of oxidative stress. The quantitative data and experimental evidence strongly support its role as a significant antioxidant agent.[4][13][14]

For drug development professionals, this compound represents a promising natural compound for therapeutic intervention in a wide range of pathologies underpinned by oxidative stress, including cardiovascular diseases, neurodegenerative disorders, and liver injury.[12][15][24] Future research should focus on clinical trials to validate these preclinical findings, optimize delivery systems to enhance bioavailability, and further elucidate the intricate crosstalk between the signaling pathways it modulates.

References

- 1. nbinno.com [nbinno.com]

- 2. Research progress on molecular mechanism and future perspectives of leonurine [journal.hep.com.cn]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Leonurine alleviates ferroptosis in cisplatin-induced acute kidney injury by activating the Nrf2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Leonurine Reduces Oxidative Stress and Provides Neuroprotection against Ischemic Injury via Modulating Oxidative and NO/NOS Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Leonurine, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Leonurine Alleviates Cognitive Dysfunction and Reduces Oxidative Stress by Activating Nrf-2 Pathway in Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Hepatoprotective Effect of this compound Against Alcoholic Liver Disease Based on Transcriptomic and Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Leonurine Ameliorates Oxidative Stress and Insufficient Angiogenesis by Regulating the PI3K/Akt-eNOS Signaling Pathway in H2O2-Induced HUVECs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. Leonurine inhibits the TXNIP/NLRP3 and NF-κB pathways via Nrf2 activation to alleviate carrageenan-induced pleurisy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]